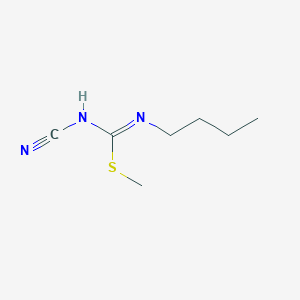
3-Cyano-1-butyl-2-methylisothiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-1-butyl-2-methylisothiourea is a useful research compound. Its molecular formula is C7H13N3S and its molecular weight is 171.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
3-Cyano-1-butyl-2-methylisothiourea has shown promise in drug development, especially in oncology and infectious diseases. Its structural characteristics contribute to its biological activity, making it a candidate for various therapeutic applications:
- Anticancer Properties : Compounds within the isothiourea class are noted for their anticancer activities. Research indicates that derivatives of isothioureas can inhibit tumor growth and induce apoptosis in cancer cells .
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a potential candidate for treating bacterial infections. Studies have shown that isothioureas can effectively combat both Gram-positive and Gram-negative bacteria .
- Other Therapeutic Uses : Beyond cancer and infections, this compound has been investigated for its anti-inflammatory, analgesic, and neuroprotective effects. These properties suggest its applicability in treating conditions such as neurodegenerative diseases and pain management .
Synthetic Chemistry Applications
The unique structure of this compound allows it to participate in various chemical reactions, making it valuable in synthetic chemistry:
- Chemical Transformations : The presence of the cyano group enhances the compound's reactivity, allowing it to undergo nucleophilic substitutions and cyclization reactions. This reactivity is beneficial for synthesizing complex organic molecules .
- Synthesis of Derivatives : Researchers utilize this compound as a precursor for synthesizing other biologically active compounds. For instance, it can be transformed into different thiourea derivatives that may exhibit enhanced pharmacological properties .
Biological Research
The biological activities of this compound have prompted extensive research into its mechanisms of action and interactions with biological targets:
- Mechanism of Action : Investigations into how this compound interacts with cellular pathways have revealed its potential to modulate key enzymes involved in disease processes. For example, studies have demonstrated its inhibitory effects on specific kinases related to cancer progression .
- Case Studies : Various studies have documented the efficacy of this compound in preclinical models. These studies often focus on its cytotoxicity against cancer cell lines and its ability to enhance the efficacy of existing therapies when used in combination treatments .
Propiedades
Número CAS |
5848-28-2 |
|---|---|
Fórmula molecular |
C7H13N3S |
Peso molecular |
171.27 g/mol |
Nombre IUPAC |
methyl N'-butyl-N-cyanocarbamimidothioate |
InChI |
InChI=1S/C7H13N3S/c1-3-4-5-9-7(11-2)10-6-8/h3-5H2,1-2H3,(H,9,10) |
Clave InChI |
DLRNKOGRAMLADX-UHFFFAOYSA-N |
SMILES |
CCCCN=C(NC#N)SC |
SMILES canónico |
CCCCN=C(NC#N)SC |
Pictogramas |
Corrosive |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















